molecular formula C17H18ClN3O4S B2957615 (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone CAS No. 886955-50-6

(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone

Cat. No.: B2957615
CAS No.: 886955-50-6
M. Wt: 395.86
InChI Key: GDQILDWTITUFIS-UHFFFAOYSA-N
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Description

The compound "(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone" is a structurally complex molecule featuring a benzo[d]thiazole core substituted with chlorine and methoxy groups, a piperazine linker, and a dihydrodioxin-methanone moiety. This article compares its structural and functional attributes with analogous compounds, leveraging insights from synthetic methodologies, substituent effects, and similarity assessment frameworks.

Properties

IUPAC Name

[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c1-23-12-3-2-11(18)15-14(12)19-17(26-15)21-6-4-20(5-7-21)16(22)13-10-24-8-9-25-13/h2-3,10H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQILDWTITUFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=COCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a piperazine ring, a chloro-substituted benzo[d]thiazole moiety, and a dioxin ring. The presence of these functional groups suggests diverse interactions with biological targets, potentially influencing its pharmacological profile.

Property Details
Molecular Formula C₁₉H₁₈ClN₃O₃S
Molecular Weight 405.9 g/mol
CAS Number 1171227-38-5

1. Antimicrobial Activity

Research indicates that compounds with structural similarities to the target molecule exhibit significant antimicrobial properties. For instance, derivatives of benzo[d]thiazole have shown effectiveness against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

In vitro studies employing molecular docking simulations suggest that this compound may interact effectively with bacterial proteins, enhancing its potential as an antimicrobial agent .

2. Anticancer Activity

The anticancer potential of similar compounds has been explored extensively. For example, derivatives containing the piperazine moiety have demonstrated cytotoxic effects against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines . The mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase .

A comparative study highlighted that certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 cells, suggesting that modifications to the structure can enhance anticancer efficacy .

3. Anti-inflammatory Activity

The anti-inflammatory properties of compounds similar to the target molecule have also been documented. The presence of the benzo[d]thiazole and piperazine moieties is associated with anti-inflammatory effects, which could be relevant for therapeutic applications in managing pain and inflammation .

Case Studies and Research Findings

Recent studies have focused on synthesizing various derivatives of the target compound to evaluate their biological activities:

  • Antibacterial Screening : A series of synthesized compounds were tested for their antibacterial activity using standard protocols. Results indicated that several derivatives showed moderate to strong activity against specific bacterial strains .
  • Cytotoxic Evaluation : In vitro screening against cancer cell lines revealed that modifications in the structure led to varying degrees of cytotoxicity. For instance, one derivative demonstrated an IC50 value of 6.502 μM against MCF-7 cells, comparable to standard chemotherapeutic agents .
  • Enzyme Inhibition Studies : Compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease enzymes, with some derivatives displaying promising inhibitory activity which may have implications in treating neurodegenerative diseases and managing urinary disorders .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural Comparison of Key Analogs
Compound Name / Feature Core Heterocycle Substituents Linker / Functional Group
Target Compound Benzo[d]thiazole 7-Cl, 4-OMe Piperazine + dihydrodioxin-ketone
7f () Benzo[b]thiophene 4-NO₂ (on piperazine aryl) Piperazine + propanone
8a () Benzo[b]thiophene 4,7-OMe (on core) Piperazine + propanol

Key Observations :

  • Substituents on the core (7-Cl, 4-OMe vs. 4-NO₂ or 4,7-OMe) influence electronic properties and bioavailability.

Methodological Approaches to Similarity Assessment

Similarity evaluation frameworks () emphasize that structural analogs (e.g., shared piperazine linkers) often exhibit congruent biological profiles . For example:

  • Molecular fingerprinting would highlight common features (e.g., piperazine, aromatic heterocycles) between the target and analogs 7f/8a.
  • Dissimilarity metrics might focus on the dihydrodioxin-ketone group, which could confer unique target selectivity compared to propanone/propanol derivatives.

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